molecular formula C12H6F2N2 B11888758 5-(3,4-Difluorophenyl)nicotinonitrile CAS No. 1346691-71-1

5-(3,4-Difluorophenyl)nicotinonitrile

Cat. No.: B11888758
CAS No.: 1346691-71-1
M. Wt: 216.19 g/mol
InChI Key: AFAXDABBSYHLLR-UHFFFAOYSA-N
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Description

5-(3,4-Difluorophenyl)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It is characterized by the presence of a difluorophenyl group attached to the nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Difluorophenyl)nicotinonitrile typically involves the reaction of 3,4-difluorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Difluorophenyl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) are employed for halogenation and nitration, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

5-(3,4-Difluorophenyl)nicotinonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3,4-Difluorophenyl)nicotinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary, but they often include inhibition or activation of specific proteins or signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-Dichlorophenyl)nicotinonitrile
  • 5-(3,4-Dimethoxyphenyl)nicotinonitrile
  • 5-(3,4-Dimethylphenyl)nicotinonitrile

Uniqueness

5-(3,4-Difluorophenyl)nicotinonitrile is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

1346691-71-1

Molecular Formula

C12H6F2N2

Molecular Weight

216.19 g/mol

IUPAC Name

5-(3,4-difluorophenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C12H6F2N2/c13-11-2-1-9(4-12(11)14)10-3-8(5-15)6-16-7-10/h1-4,6-7H

InChI Key

AFAXDABBSYHLLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CN=CC(=C2)C#N)F)F

Origin of Product

United States

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